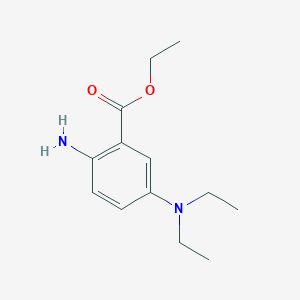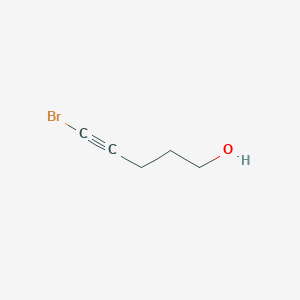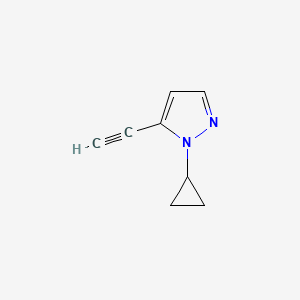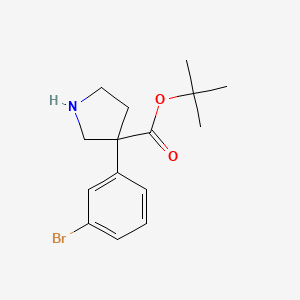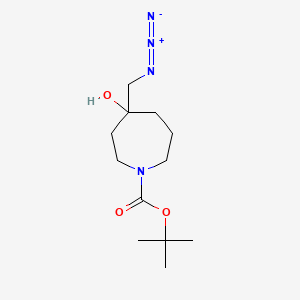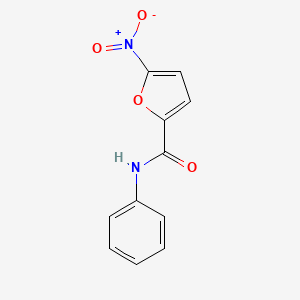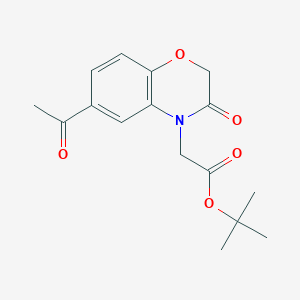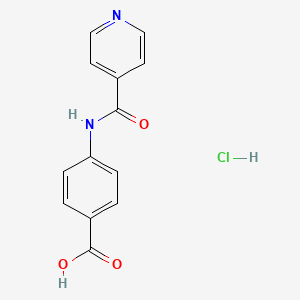
4-(Pyridine-4-amido)benzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridine-4-amido)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyridine, featuring an amide linkage between the two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-4-amido)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Pyridine-4-amido)benzoic acid hydrochloride can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized using techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridine-4-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Pyridine-4-amido)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Pyridine-4-amido)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amide linkage allows the compound to form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridine-3-amido)benzoic acid hydrochloride
- 4-(Pyridine-2-amido)benzoic acid hydrochloride
- 4-(Pyridine-4-amido)benzoic acid
Uniqueness
4-(Pyridine-4-amido)benzoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the amide linkage and the presence of the hydrochloride salt can affect the compound’s solubility and stability, making it distinct from its analogs.
Propiedades
Número CAS |
2839157-33-2 |
|---|---|
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
4-(pyridine-4-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H10N2O3.ClH/c16-12(9-5-7-14-8-6-9)15-11-3-1-10(2-4-11)13(17)18;/h1-8H,(H,15,16)(H,17,18);1H |
Clave InChI |
LDTBSDNEKCSGPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



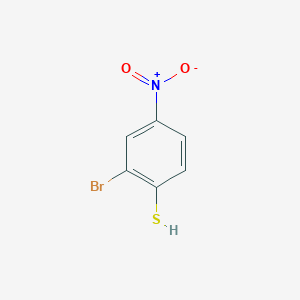
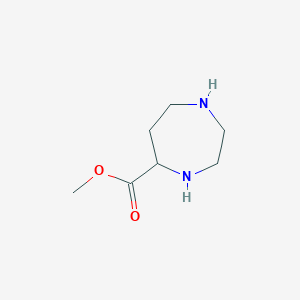
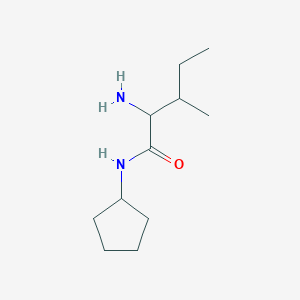
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

